molecular formula C7H6BrFO B2620880 3-Bromo-2-fluoro-6-methylphenol CAS No. 1807088-23-8

3-Bromo-2-fluoro-6-methylphenol

Cat. No. B2620880
CAS RN: 1807088-23-8
M. Wt: 205.026
InChI Key: KISHPRSWTLOCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-fluoro-6-methylphenol is a chemical compound with the molecular formula C7H6BrFO . It has a molecular weight of 205.02 g/mol . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-6-methylphenol is 1S/C7H6BrFO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bromophenols and Their Derivatives : Bromophenols, including 3-Bromo-2-fluoro-6-methylphenol, have been synthesized for studying their inhibitory properties on carbonic anhydrase, indicating potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012). Moreover, their role in forming cationic dithieno[3,2-b:2',3'-d]phospholes for luminescent, conjugated polyelectrolytes shows their significance in material science (Durben et al., 2006).

Biological and Pharmacological Applications

  • Antioxidant and Anticancer Activities : Some bromophenols exhibit significant antioxidant and anticancer activities, suggesting their potential as therapeutic agents. For instance, derivatives of natural bromophenols have been evaluated for their cellular-level antioxidant and anticancer activities, highlighting the importance of these compounds in drug development (Dong et al., 2022).
  • Inhibitory Effects on Enzymes : Bromophenols have been investigated for their inhibitory effects on various enzymes, such as carbonic anhydrase, which plays a crucial role in physiological processes. These studies provide insight into the therapeutic potential of bromophenols in treating diseases related to enzyme dysfunction (Balaydın et al., 2012).

Environmental and Material Science Research

  • Formation of Luminescent Polyelectrolytes : The synthesis of cationic dithieno[3,2-b:2',3'-d]phospholes, facilitated by bromophenols, for the development of luminescent, conjugated polyelectrolytes highlights the application of these compounds in creating new materials with potential uses in electronics and photonics (Durben et al., 2006).

properties

IUPAC Name

3-bromo-2-fluoro-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISHPRSWTLOCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-methylphenol

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